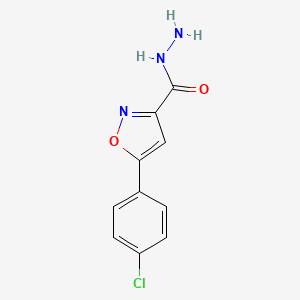

5-(4-Chlorophenyl)isoxazole-3-carbohydrazide

Beschreibung

5-(4-Chlorophenyl)isoxazole-3-carbohydrazide is a heterocyclic compound featuring an isoxazole core substituted with a 4-chlorophenyl group at position 5 and a carbohydrazide moiety at position 2. Its IUPAC name is 3-isoxazolecarboxylic acid, 5-(4-chlorophenyl)-, with CAS No. 33282-22-3 . This compound has garnered attention in medicinal chemistry due to its versatility as a precursor for synthesizing bioactive derivatives. The 4-chlorophenyl substituent enhances lipophilicity and electron-withdrawing effects, which are critical for interactions with biological targets .

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-7-3-1-6(2-4-7)9-5-8(14-16-9)10(15)13-12/h1-5H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFWUHGEVDKVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649330 | |

| Record name | 5-(4-Chlorophenyl)-1,2-oxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91587-71-2 | |

| Record name | 5-(4-Chlorophenyl)-1,2-oxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 5-(4-chlorophenyl)isoxazole . The final step involves the reaction of 5-(4-chlorophenyl)isoxazole with hydrazine hydrate to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Chlorophenyl)isoxazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Building Block : The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.

2. Biology

- Biological Activity : Studies have demonstrated that 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide exhibits potential antimicrobial and anticancer activities. It interacts with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression .

- Mechanism of Action : The compound's mechanism involves binding to specific enzymes, modulating their activity, which can lead to significant biological effects such as inhibition of cancer cell proliferation.

3. Medicine

- Therapeutic Potential : Ongoing research focuses on its potential as a therapeutic agent for diseases like cancer and bacterial infections. Initial studies suggest that it may enhance the efficacy of existing treatments by acting synergistically with other drugs .

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Anticancer Activity : In vitro tests on various cancer cell lines have shown that derivatives of this compound can inhibit cell growth effectively. For instance, compounds derived from isoxazole structures have been noted for their selective activity against prostate cancer cells .

- Antimicrobial Properties : Research indicates that the compound possesses significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Utilized in synthesizing novel derivatives with enhanced properties |

| Biology | Exhibits antimicrobial and anticancer activities | Interacts with enzymes involved in inflammation and cancer progression |

| Medicine | Potential therapeutic agent | Effective against various cancer cell lines; shows synergy with other drugs |

Wirkmechanismus

The mechanism of action of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazole Analogues

Compound 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide (, compound 5) shares a similar carbohydrazide moiety but replaces the isoxazole ring with a pyrazole. While both compounds exhibit antitumor activity, the pyrazole derivative showed lower yields (72%) compared to the isoxazole analogue (80%) during synthesis . The pyrazole’s nitrogen-rich structure may favor DNA intercalation, whereas the isoxazole’s oxygen atom could enhance hydrogen bonding with enzymes like HCV NS5B polymerase .

Imidazole Derivatives

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate () replaces the isoxazole with an imidazole ring. This compound demonstrated potent inhibition of nuclear sirtuins in non-small cell lung cancer (NSCLC) cells, with superior docking scores (Glide score: −9.2) compared to other sirtuin inhibitors. The imidazole’s planar structure likely improves binding to epigenetic targets, whereas the isoxazole’s rigidity may limit conformational flexibility .

1,3,4-Oxadiazole Analogues

5-(4-Chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole () features a 1,3,4-oxadiazole core. This compound’s derivatives, such as triazolo-oxadiazoles, showed enhanced antifungal activity (MIC80: 8–16 µg/mL) against Candida spp. compared to the parent isoxazole carbohydrazide, likely due to increased hydrogen-bonding capacity from the additional nitrogen atoms .

Antimicrobial Activity

The 4-chlorophenyl group in isoxazole derivatives is critical for broad-spectrum activity, but fluorophenyl or methoxyphenyl substituents in oxadiazoles improve anti-tubercular potency . Adamantyl-containing thiadiazoles (e.g., compounds 4 and 5 in ) exhibit superior Gram-positive bacterial inhibition due to enhanced membrane penetration .

Antitumor Activity

- Isoxazole carbohydrazide derivatives : Inhibit HCV NS5B polymerase at IC50 = 1.2 µM .

- Imidazole derivatives : Suppress sirtuin activity in NSCLC cells (IC50 = 0.8 µM) .

- Triazole-carboxylic acids : Inhibit c-Met kinase in MCF-7 cells (GP = 68.09%) .

The isoxazole scaffold’s electron-deficient nature favors enzyme inhibition, while imidazoles and triazoles target epigenetic regulators via π-π stacking .

Biologische Aktivität

5-(4-Chlorophenyl)isoxazole-3-carbohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its biological activity, synthesis, and potential applications based on recent studies.

Chemical Structure and Synthesis

This compound features a unique structure characterized by an isoxazole ring and a carbohydrazide functional group. The molecular formula is , indicating the presence of chlorine, which enhances its lipophilicity and potential bioavailability. The synthesis typically involves the reaction of 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde with hydrazine derivatives, leading to the formation of the carbohydrazide structure under controlled conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro assays have shown its ability to inhibit the growth of various bacterial strains. The compound's mechanism of action appears to involve interference with bacterial enzymes, which is critical for their survival and proliferation. For example, studies suggest that it may bind to specific bacterial targets, thereby inhibiting their function .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 20 | 8 µg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Preliminary studies indicate that it can reduce pro-inflammatory cytokine production in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

| Cytokine | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| IL-1β | 100 | 45 |

| TNF-α | 50 | 60 |

| IL-6 | 25 | 30 |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the chlorophenyl group enhances its lipophilicity, allowing for better interaction with cell membranes and biological receptors. Research suggests that this compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways .

Case Studies

- Antimicrobial Efficacy Against Staphylococcus aureus : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL. This highlights its potential as a novel antimicrobial agent.

- Inflammation Model in Murine Cells : In a murine model studying inflammation, treatment with this compound resulted in a marked decrease in IL-6 levels, suggesting its potential utility in managing inflammatory conditions .

Q & A

Q. What synthetic methodologies are effective for preparing 5-(4-chlorophenyl)isoxazole-3-carbohydrazide, and how can reaction conditions be optimized?

Answer: The synthesis of this compound typically involves cyclocondensation of substituted hydrazides with activated carbonyl intermediates. Key steps include:

- Core isoxazole formation : Using 4-chlorophenyl-substituted β-diketones or nitrile oxides with hydroxylamine .

- Hydrazide coupling : Reacting the isoxazole-3-carboxylic acid intermediate with hydrazine under reflux in ethanol, monitored by TLC or HPLC for yield optimization.

- Condition optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios (1:1.2 hydrazine:acid) to suppress side products like unreacted esters .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

Answer:

Q. What strategies improve the solubility and formulation of this compound for in vitro assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions to avoid cellular toxicity.

- Micellar systems : Incorporate poloxamers or cyclodextrins to enhance aqueous solubility.

- pH adjustment : Prepare buffered solutions (pH 7.4) for physiological compatibility .

Advanced Research Questions

Q. How do structural modifications to the isoxazole-hydrazide scaffold influence bioactivity, and what computational tools can predict these effects?

Answer:

- SAR studies : Substitute the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF) to enhance target binding affinity.

- DFT calculations : Model electrostatic potential surfaces to identify nucleophilic/electrophilic sites for interaction with biological targets (e.g., enzymes) .

Q. What reaction mechanisms govern the degradation of this compound under acidic or oxidative conditions?

Answer:

Q. How can computational reaction design (e.g., ICReDD’s methods) accelerate the discovery of novel derivatives?

Answer:

- Quantum chemical pathfinding : Use density functional theory (DFT) to simulate transition states and identify low-energy pathways for derivatization.

- Machine learning : Train models on existing reaction databases to predict optimal conditions (e.g., catalysts, solvents) for regioselective substitutions .

Q. What experimental design principles minimize variability in biological assays involving this compound?

Answer:

- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., concentration, incubation time) and identify significant factors.

- Controls : Include vehicle (DMSO), positive (known inhibitors), and negative (scrambled analogs) controls to validate assay specificity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Q. What stabilization strategies are effective for long-term storage of this compound?

Answer:

Q. How do multi-component reactions (MCRs) impact the scalability of synthesizing this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.